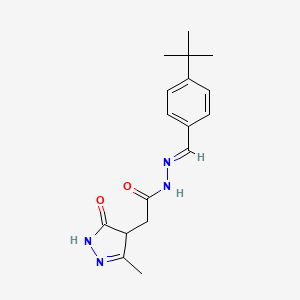

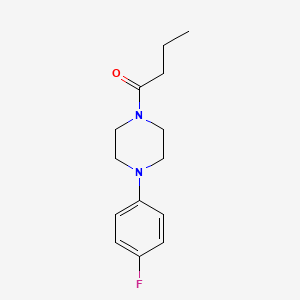

![molecular formula C18H15N3O2S B5818169 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5818169.png)

1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline" is part of a class of molecules that have been synthesized to explore their potential biological activities and chemical properties. These compounds, including indoline derivatives and oxadiazoles, have been the subject of various studies due to their interesting chemical structures and potential therapeutic applications.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks like indolylmethyl, thiadiazolyl, and oxadiazolyl derivatives. For instance, Sharma et al. (2002) described the synthesis of indolyl-thiadiazolyl-pyrazolines and indolyl-oxadiazolyl-pyrazolines, indicating a method that could be adapted for the synthesis of our target compound (Shalabh Sharma, V. K. Srivastava, & Ashok Kumar, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline" is characterized by spectroscopic methods such as IR, 1H NMR, and MS analyses. These techniques provide detailed information about the functional groups, molecular skeleton, and chemical environment within the molecule, as demonstrated in studies by Modi and Patel (2012) on carbonyl isothiocyanate derivatives (Visha P. Modi & H. S. Patel, 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds with indoline and oxadiazole structures typically include cyclization, substitution, and condensation reactions. The functionalities present in these molecules, such as the oxadiazole ring and thioether linkage, play a crucial role in their reactivity and the types of chemical transformations they can undergo. Gudipati et al. (2011) explored the anticancer activity of certain derivatives, providing insight into their reactivity and functional group interactions (Rajyalakshmi Gudipati, R. N. R. Anreddy, & Sarangapani Manda., 2011).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystallinity, can be influenced by their molecular structure. The presence of specific functional groups, such as the oxadiazole ring, affects these properties significantly.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential biological activity, are determined by the compound's structural features. For example, the oxadiazole ring is known for its contribution to the biological activity of molecules, offering potential antimicrobial and anticancer properties, as seen in the work of Nazir et al. (2018) on novel indole-based hybrid oxadiazole scaffolds (M. Nazir et al., 2018).

Zukünftige Richtungen

Oxadiazole derivatives, such as “1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline”, are considered promising fluorescent chemosensors for electron-deficient species . They have shown a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation .

Wirkmechanismus

Target of Action

Oxadiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Given the wide range of biological activities exhibited by oxadiazole derivatives, it is likely that this compound affects multiple biochemical pathways involved in processes such as cell proliferation, inflammation, viral replication, bacterial growth, and fungal growth .

Result of Action

Given the wide range of biological activities exhibited by oxadiazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes depending on the specific target and biological context .

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-16(21-11-10-13-6-4-5-9-15(13)21)12-24-18-20-19-17(23-18)14-7-2-1-3-8-14/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCXZKUUANQNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)

![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)

![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)

![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)

![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)

![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)